molecular formula C8H15Cl2N3 B2653902 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride CAS No. 2031261-15-9

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride

Cat. No. B2653902
CAS RN: 2031261-15-9
M. Wt: 224.13
InChI Key: LMKHUTVUQNJAJK-UHFFFAOYSA-N
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Description

“4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 2031261-15-9 . It has a molecular weight of 224.13 . The compound is in solid form .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antibacterial Evaluation : Derivatives of azetidinone, including those related to the 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride structure, have been synthesized and evaluated for antibacterial activity. Some compounds showed promising antibacterial activities against specific bacterial strains (Chopde, Meshram, & Pagadala, 2012).

  • Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives : A study synthesized azetidin-2-one derivatives with pyrazoline and tested them for antimicrobial activity. These compounds exhibited antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Shailesh, Pankaj, & Amr, 2012).

  • Biologically Active Derivatives Synthesis : Research into synthesizing biologically active pyrazole, thiazolidinone, and azetidinone derivatives from chalcones has shown that these compounds have significant antibacterial activity against various bacterial strains, highlighting the chemical's utility in antimicrobial drug development (Pawar & Mulwad, 2004).

Potential in Drug Development

  • Design and Discovery of PDE9A Inhibitors : While not directly related to the compound , research into pyrazolone derivatives has led to the development of novel PDE9A inhibitors that show potential in treating cognitive disorders, demonstrating the versatility of pyrazolone-based structures in therapeutic applications (Verhoest et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(azetidin-3-ylmethyl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)2-7-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKHUTVUQNJAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride

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